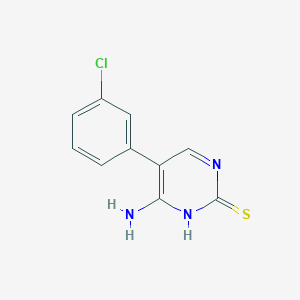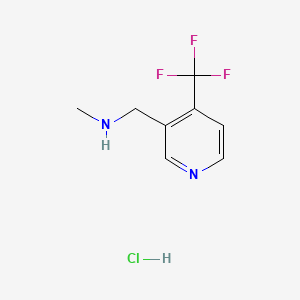
4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of a bromine atom, a fluorophenoxy group, and a butenol structure. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol typically involves the reaction of 4-fluorophenol with 4-bromobut-3-en-2-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (R-SH) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(4-fluorophenoxy)propan-2-one: This compound has a similar structure but differs in the position of the bromine and the presence of a ketone group.
(3E)-4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one: This compound has a similar phenoxy group but a different substitution pattern and additional aromatic ring.
(3-bromo-4-fluorophenoxy)tris(propan-2-yl)silane: This compound contains a similar phenoxy group but is attached to a silane moiety.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with various molecular targets .
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
4-bromo-1-(4-fluorophenoxy)but-3-en-2-ol |
InChI |
InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2 |
Clé InChI |
BCBQENYDWQAHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(C=CBr)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097396.png)
![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097398.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)

![N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14097419.png)




![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097461.png)
![N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14097465.png)
